

Sulfo-Cy7 Amine: Applications and Protocols for Advanced Fluorescence Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy7 amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Sulfo-Cy7 amine**, a near-infrared (NIR) fluorescent dye, in various fluorescence microscopy techniques. Sulfo-Cy7 and its derivatives are valuable tools for deep tissue imaging, bioconjugation, and in vivo studies due to their spectral properties in the NIR window, which minimizes background autofluorescence from biological tissues.^{[1][2]}

Properties of Sulfo-Cy7 and Related Dyes

Sulfo-Cy7 is a water-soluble cyanine dye characterized by its strong fluorescence emission in the near-infrared spectrum.^{[1][3]} The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without causing precipitation.^{[1][4]} Its structural rigidity, often conferred by a trimethylene bridge, contributes to a higher quantum yield compared to other heptamethyne cyanines.^[3] These properties make it a robust choice for a variety of fluorescence-based assays.

A closely related dye, Sulfo-Cy7.5, offers similar advantages with a slightly red-shifted spectrum. The choice between Sulfo-Cy7 and Sulfo-Cy7.5 often depends on the specific instrumentation available and the desired spectral separation from other fluorophores in multiplexing experiments.

Table 1: Photophysical Properties of Sulfo-Cy7 and Sulfo-Cy7.5

Property	Sulfo-Cy7	Sulfo-Cy7.5
Excitation Maximum (λ_{ex})	~750 nm[1][5]	~778 - 788 nm[6][7]
Emission Maximum (λ_{em})	~773 nm[1][5]	~797 - 808 nm[6][7]
Stokes Shift	~23 nm[1]	~20 nm[7]
Molar Extinction Coefficient (ϵ)	~240,600 M ⁻¹ cm ⁻¹ [5]	~222,000 M ⁻¹ cm ⁻¹ [6]
Solubility	Good in water, DMF, DMSO[5] [8]	Good in water, DMF, DMSO[6] [8]

Applications in Fluorescence Imaging

The favorable properties of **Sulfo-Cy7 amine** make it suitable for a range of applications:

- **In Vivo Imaging:** The NIR excitation and emission of Sulfo-Cy7 allow for deep tissue penetration with minimal background noise, making it ideal for non-invasive imaging of biological processes in living organisms.[1][2][7]
- **Fluorescence Microscopy:** It is used for high-resolution imaging of cells and tissues.[1][7]
- **Flow Cytometry:** The distinct spectral properties of Sulfo-Cy7 provide a clear signal for cell sorting and analysis.[1][7]
- **Bioconjugation:** The primary amine group on **Sulfo-Cy7 amine** allows for its covalent attachment to various biomolecules, including proteins, antibodies, and nucleic acids, for use as molecular probes.[1][4][8]

Experimental Protocols

Protein Labeling with Sulfo-Cy7 Amine

This protocol describes the general procedure for conjugating **Sulfo-Cy7 amine** to a protein containing an activated carboxylic acid group (e.g., via EDC/NHS chemistry).

Materials:

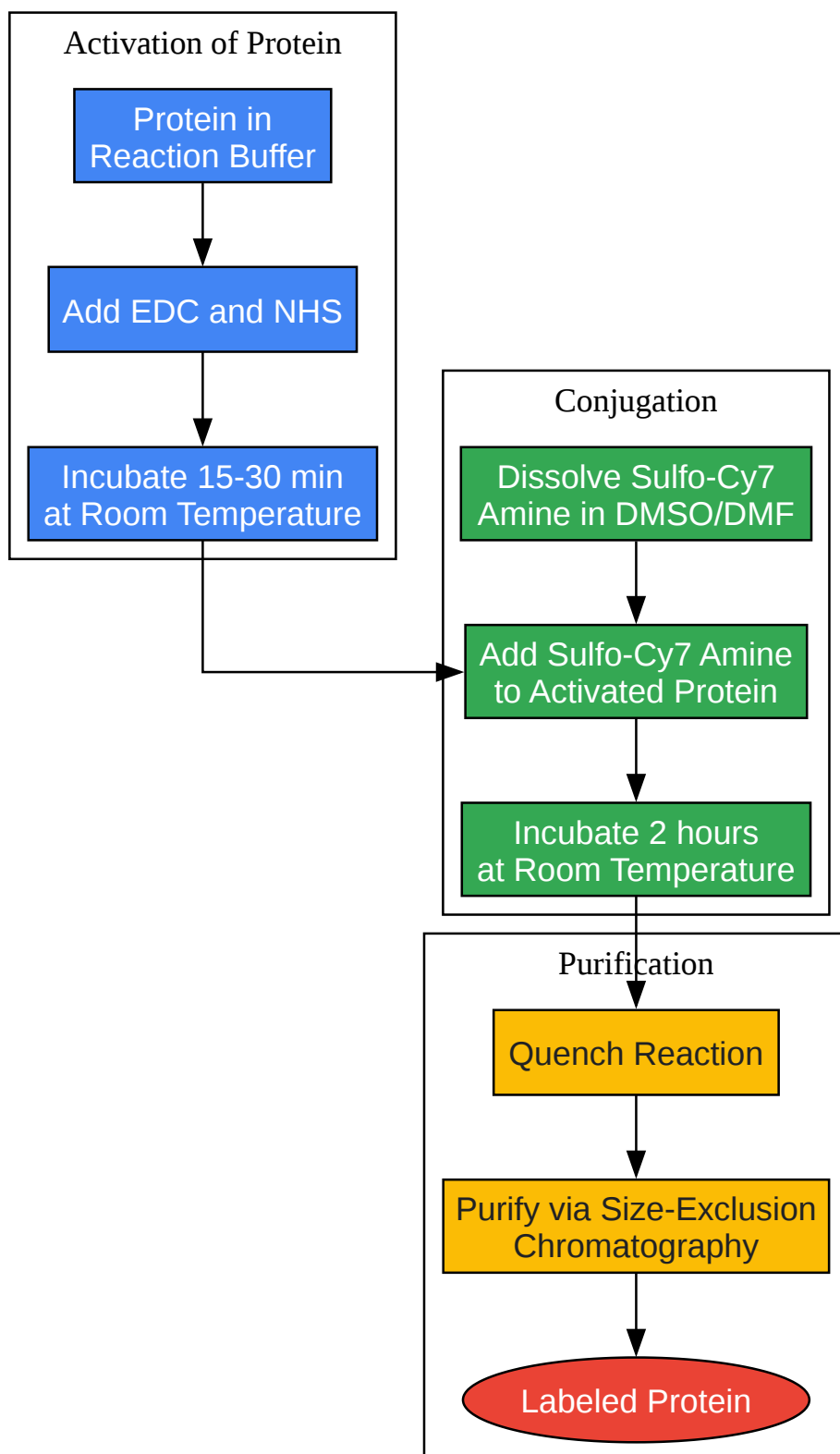
- Protein of interest in a suitable buffer (e.g., MES, PBS)

- **Sulfo-Cy7 amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)

Protocol:

- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
- Activation of Carboxylic Acids:
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature.
- Dye Preparation: Dissolve **Sulfo-Cy7 amine** in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **Sulfo-Cy7 amine** to the activated protein solution.
 - Incubate for 2 hours at room temperature, protected from light, with gentle stirring.
- Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).



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Protein Labeling with **Sulfo-Cy7 Amine** Workflow

Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a Sulfo-Cy7-conjugated secondary antibody for immunofluorescence microscopy.

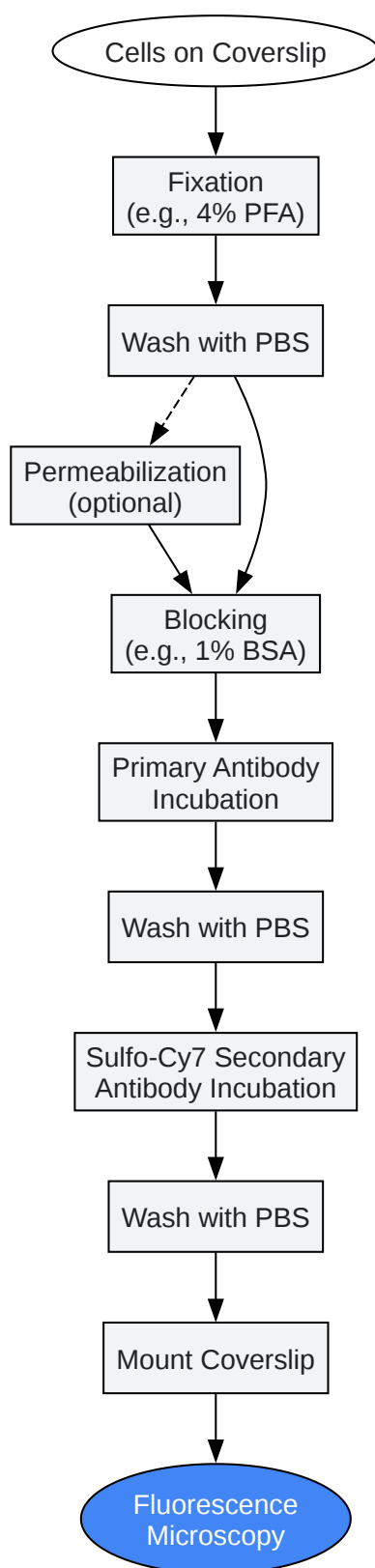
Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody
- Sulfo-Cy7-conjugated secondary antibody
- Antifade mounting medium

Protocol:

- Cell Preparation: Wash cells twice with PBS.
- Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets): Incubate with permeabilization buffer for 10 minutes.
- Blocking: Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the Sulfo-Cy7-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging: Image the slides using a fluorescence microscope with appropriate filters for Sulfo-Cy7 (e.g., Excitation: ~750 nm, Emission: ~780 nm).[9]



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Immunofluorescence Staining Workflow

In Vivo Fluorescence Imaging

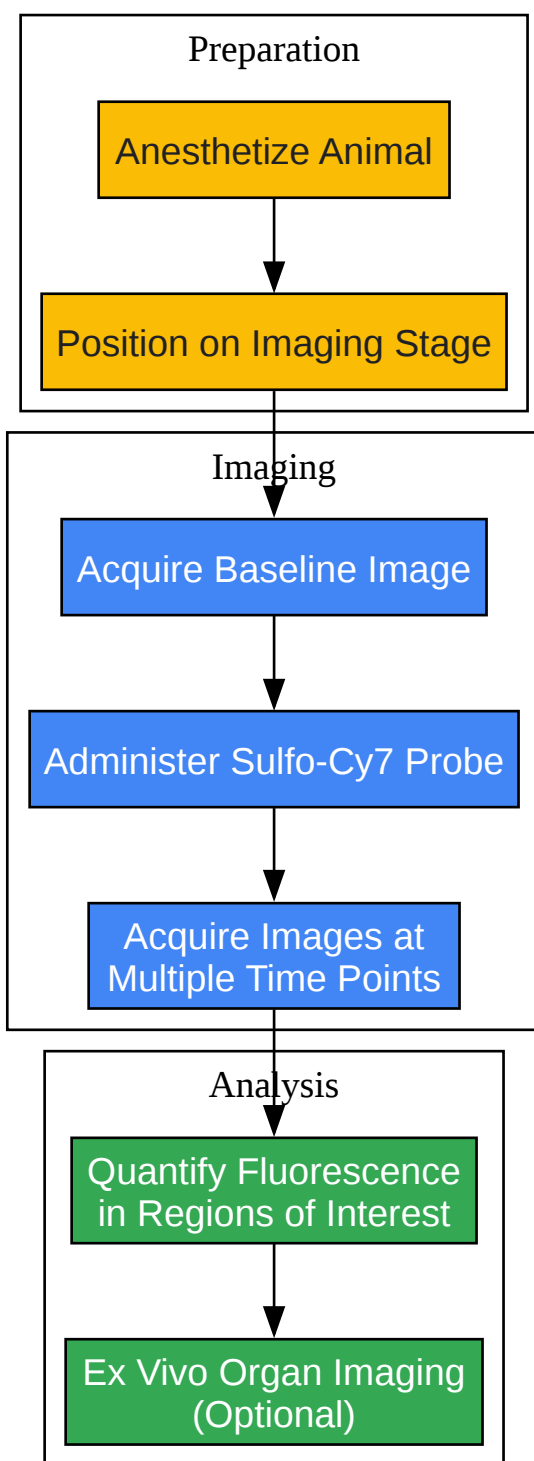
This protocol provides a general workflow for in vivo imaging in a mouse model using a Sulfo-Cy7-labeled probe.

Materials:

- Anesthetized animal (e.g., mouse)
- Sulfo-Cy7-labeled probe (e.g., antibody, peptide)
- In vivo imaging system with appropriate NIR filters
- Warming pad

Protocol:

- **Animal Preparation:** Anesthetize the animal and place it on the imaging stage of the in vivo imaging system. Maintain body temperature with a warming pad.
- **Pre-injection Imaging:** Acquire a baseline fluorescence image before administering the probe.
- **Probe Administration:** Inject the Sulfo-Cy7-labeled probe via the desired route (e.g., intravenous, intraperitoneal).
- **Post-injection Imaging:** Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use an excitation filter around 750 nm and an emission filter around 780 nm.[\[9\]](#)[\[10\]](#)
- **Data Analysis:** Quantify the fluorescence intensity in regions of interest (e.g., tumor, organs) over time.
- **Ex Vivo Imaging (Optional):** After the final in vivo imaging time point, euthanize the animal and harvest organs of interest for ex vivo imaging to confirm probe distribution.[\[11\]](#)



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In Vivo Fluorescence Imaging Workflow

Storage and Handling

Sulfo-Cy7 amine and its conjugates should be stored at -20°C in the dark.[6][8] Avoid repeated freeze-thaw cycles. When handling, protect from prolonged exposure to light to prevent photobleaching.[8]

Conclusion

Sulfo-Cy7 amine is a versatile and robust near-infrared dye with broad applications in fluorescence microscopy and in vivo imaging. Its excellent water solubility, high fluorescence output, and favorable spectral properties make it an invaluable tool for researchers in various fields, including cell biology, immunology, and drug development. The protocols provided herein offer a starting point for the successful application of **Sulfo-Cy7 amine** in your research endeavors.

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